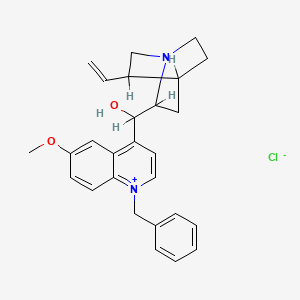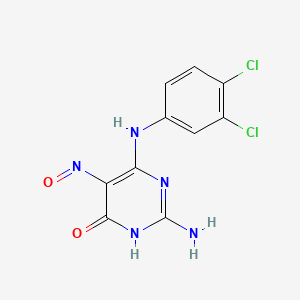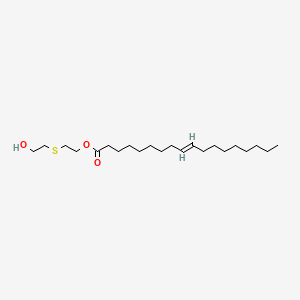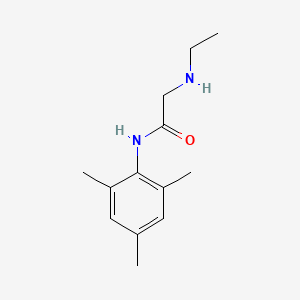
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is a complex organic compound with a unique structure that includes an acetamide group, an ethylamino group, and a trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylamine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2,4,6-trimethylphenyl)-: Lacks the ethylamino group.
Acetamide, 2-(methylamino)-N-(2,4,6-trimethylphenyl)-: Contains a methylamino group instead of an ethylamino group.
Uniqueness
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is unique due to the presence of both the ethylamino and trimethylphenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
2105-31-9 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(ethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-14-8-12(16)15-13-10(3)6-9(2)7-11(13)4/h6-7,14H,5,8H2,1-4H3,(H,15,16) |
Clave InChI |
VQSNKUMXEBOSGS-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=O)NC1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



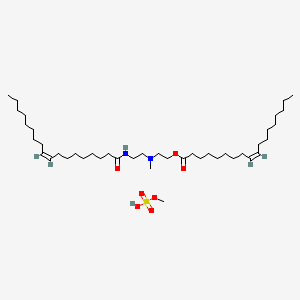
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)

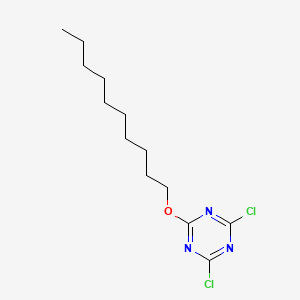
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

